

An In-depth Technical Guide to the Pharmacology of GR 64349

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Compound of Interest

Compound Name: GR 64349

Cat. No.: B15617033

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Introduction

GR 64349, chemically identified as [Lys³,Gly⁸,-R-γ-lactam-Leu⁹]-NKA(3-10), is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1][2][3] Its high selectivity for the NK2 receptor over NK1 and NK3 receptors has made it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor system.[4] This guide provides a comprehensive overview of the pharmacology of **GR 64349**, including its binding affinity, functional potency, signaling pathways, and in vivo effects, presented with detailed experimental context and data visualization.

Core Pharmacological Profile

GR 64349 distinguishes itself through its remarkable selectivity for the NK2 receptor. This selectivity is attributed to a conformational constraint introduced by an R-γ-lactam modification, which significantly reduces its affinity for the NK1 receptor.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of **GR 64349** with human recombinant NK1 and NK2 receptors.

Table 1: Receptor Binding Affinity of **GR 64349**

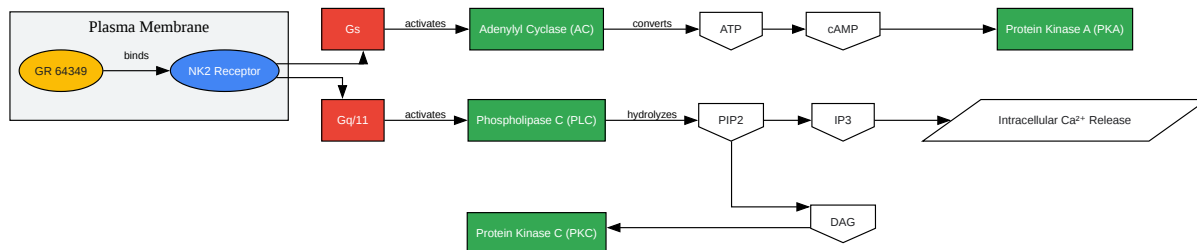
Receptor	Radioligand	GR 64349 pKi (mean \pm SEM)	GR 64349 Affinity (Ki)	Selectivity (fold)	Reference
Human NK2	[¹²⁵ I]-NKA	7.77 \pm 0.10	~17 nM	~1,200	[1][2]
Human NK1	[³ H]-septide	<5	>10,000 nM	[1][2]	

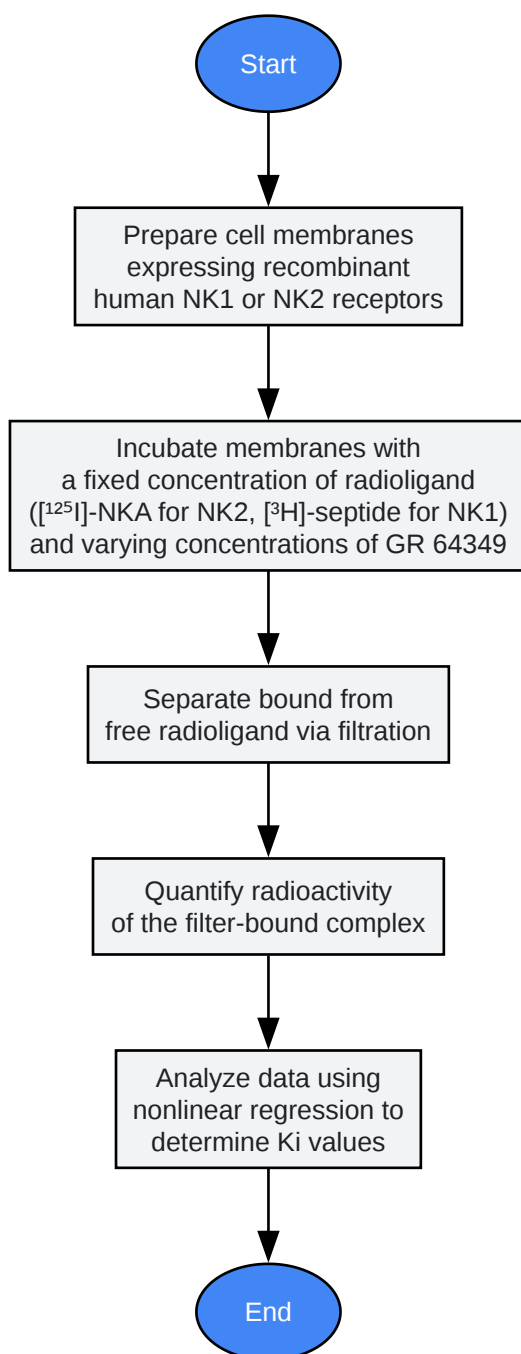
Table 2: Functional Potency of **GR 64349** in Cellular Assays

Functional Assay	Receptor	GR 64349 pEC ₅₀ (mean \pm SEM)	Selectivity (fold)	Reference
Inositol-1 Phosphate (IP-1) Accumulation	Human NK2	9.10 \pm 0.16	1,400	[1][2][3]
Human NK1	5.95 \pm 0.80	[1][2][3]		
Intracellular Calcium Mobilization	Human NK2	9.27 \pm 0.26	500	[1][2][3]
Human NK1	6.55 \pm 0.16	[1][2][3]		
Cyclic AMP (cAMP) Synthesis	Human NK2	10.66 \pm 0.27	900	[1][2][3]
Human NK1	7.71 \pm 0.41	[1][2][3]		

Signaling Pathways

Activation of the NK2 receptor by **GR 64349** initiates downstream signaling cascades. The primary pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). However, studies have also demonstrated coupling to Gs, resulting in the stimulation of adenylyl cyclase and subsequent cAMP production.[1][2]





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